1,3,3-Trimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;tetrafluoroborate
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Overview
Description
1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine tetrafluoroborate, borate(1-), tetrafluoro-, 2-[5-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,4-pentadienyl]-1,3,3-trimethyl-3H-indolium is a carbocyanine dye. This compound is known for its ability to stain mitochondria in live cells, making it a valuable tool in biological research .
Preparation Methods
The synthesis of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine tetrafluoroborate involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with 1,4-pentadienyl-2,3,3-trimethylindolium iodide. The reaction is typically carried out in an organic solvent under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, often resulting in the formation of reduced carbocyanine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine tetrafluoroborate has a wide range of scientific research applications:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed to stain mitochondria in live cells, aiding in cellular imaging and studies of mitochondrial function.
Medicine: Utilized in diagnostic imaging techniques to visualize cellular structures and processes.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine tetrafluoroborate involves its ability to bind to specific cellular structures, such as mitochondria. The compound’s fluorescent properties allow it to emit light when excited by specific wavelengths, making it useful for imaging and visualization. The molecular targets and pathways involved include mitochondrial membranes and other cellular components that interact with the dye .
Comparison with Similar Compounds
1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine tetrafluoroborate can be compared with other carbocyanine dyes, such as:
1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine iodide: Similar in structure but with iodide as the counterion.
3,3’-Diethylthiatricarbocyanine iodide: Another carbocyanine dye with different substituents and properties.
3,3’-Diethylthiacarbocyanine iodide: Similar to the above but with slight variations in the chemical structure.
These compounds share similar fluorescent properties but differ in their specific applications and chemical behaviors.
Properties
Molecular Formula |
C27H31BF4N2 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;tetrafluoroborate |
InChI |
InChI=1S/C27H31N2.BF4/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;2-1(3,4)5/h7-19H,1-6H3;/q+1;-1 |
InChI Key |
USJIDBJWISIARO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C |
Origin of Product |
United States |
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